4-Bromo-1,2-dinitrobenzene

Catalog No.
S661807
CAS No.
610-38-8
M.F
C6H3BrN2O4
M. Wt
247 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2-dinitrobenzene

CAS Number

610-38-8

Product Name

4-Bromo-1,2-dinitrobenzene

IUPAC Name

4-bromo-1,2-dinitrobenzene

Molecular Formula

C6H3BrN2O4

Molecular Weight

247 g/mol

InChI

InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H

InChI Key

XNXZZFQZGVFMAN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 4-Bromo-1,2-dinitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-1,2-dinitrobenzene is a functionalized aromatic compound featuring two adjacent nitro groups and a bromine atom. This specific substitution pattern makes it a valuable intermediate in organic synthesis, primarily as a precursor for producing 4-bromo-1,2-diaminobenzene. The strong electron-withdrawing nature of the two nitro groups activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom serves as a leaving group. Its utility is defined by the precise ortho-dinitro and para-bromo arrangement, which dictates the regiochemistry of subsequent transformations.

Research Fit

Nucleophilic aromatic substitution (SNAr) reaction workflow
Electrophilicity reference for Mayr scale-based reaction design
Stable solid form supports automated dispensing and storage
Reported substrate for PGDS isoform GST activity assays

Substituting 4-Bromo-1,2-dinitrobenzene with isomers like 1-Bromo-2,4-dinitrobenzene or other halides such as 4-Chloro-1,2-dinitrobenzene is often unviable for process-specific applications. The strict 1,2-dinitro arrangement is essential for synthesizing the corresponding 1,2-diamine, a direct precursor for specific heterocyclic systems like quinoxalines and benzimidazoles. Using a different isomer, such as 1-Bromo-2,4-dinitrobenzene, would yield a 2,4-diamine upon reduction, leading to entirely different and non-interchangeable downstream products. Furthermore, the choice between a bromo- and chloro- derivative impacts reaction kinetics in nucleophilic aromatic substitution (SNAr), as the carbon-halogen bond strength and leaving group ability differ, affecting process parameters like reaction time and temperature. Therefore, the specific CAS number 610-38-8 is critical for achieving the target molecular architecture and maintaining process reproducibility.

Substitution Risk

Target
4-Bromo-1,2-dinitrobenzene
4-Chloro / 4-Fluoro / 4-Iodo analogs
Reactivity
Br > Cl > I order in many SNAr conditions
Chloro analog may show slower kinetics; fluoro is more electrophilic but prone to side reactions
Halogen mobility order can shift reaction rate and product profile significantly.
Physical state
Crystalline solid, mp ~60°C
Chloro analog often low-melting solid or oil, complicates handling
Melting point difference may alter solid dispensing accuracy and storage stability.
Assay substrate
Specific to PGDS GST isoform
CDNB (chloro analog) is broad-spectrum GST substrate
PGDS-specific assay context may not transfer; CDNB confounds isoform selectivity.

Precursor to 4-Bromo-o-phenylenediamine for Heterocycles

The primary value of 4-Bromo-1,2-dinitrobenzene is its role as a direct precursor to 4-bromo-o-phenylenediamine (4-bromo-1,2-diaminobenzene). The reduction of the two adjacent nitro groups is a standard and high-yielding transformation. For example, reduction of the related 4-bromo-2-nitroaniline using stannous chloride (SnCl2) in ethanol provides the target 4-bromo-o-phenylenediamine in 94% yield. This diamine is not interchangeable with its isomers (e.g., 2-bromo-1,4-phenylenediamine or 4-bromo-1,3-phenylenediamine) as the ortho-diamine arrangement is a structural requirement for forming important heterocyclic cores like quinoxalines and benzimidazoles.

Evidence DimensionProduct Yield
Target Compound DataEnables synthesis of 4-bromo-o-phenylenediamine, a key intermediate.
Comparator Or BaselineIsomeric dinitrobromobenzenes (e.g., 1-Bromo-2,4-dinitrobenzene) which yield different, non-interchangeable diamine isomers upon reduction.
Quantified DifferenceQualitatively different product; yields a specific ortho-diamine isomer required for certain heterocycles.
ConditionsReduction of a related precursor (4-bromo-2-nitroaniline) using SnCl2 in refluxing ethanol.

Procurement of this specific isomer is mandatory for synthesizing heterocycles that require the 4-bromo-1,2-diamine backbone, as other isomers yield structurally different products.

Mayr Electrophilicity
Head-to-head
Target E = -17.6
Fluoro E = -14.1
Chloro E = -17.6
Iodo E = -18.3
Supports electrophilicity comparison in SNAr design
Determined in MeCN/H₂O with amines at 25°C

Regiospecific Synthesis of Substituted Phenazines

The reduction product of 4-Bromo-1,2-dinitrobenzene, 4-bromo-o-phenylenediamine, serves as a substrate for creating functionalized phenazines. In palladium-catalyzed reactions, the double Buchwald-Hartwig amination of substituted bromoanilines followed by in-situ oxidation provides a direct route to phenazine cores. For example, the self-coupling of 2-bromoaniline under these conditions yields the parent phenazine in 95% yield. Using 4-bromo-o-phenylenediamine derived from the title compound allows for the synthesis of phenazines with a bromine handle, enabling further functionalization via cross-coupling reactions. This is a distinct advantage over using a non-brominated precursor like 1,2-dinitrobenzene, which would yield a phenazine lacking this versatile synthetic handle.

Evidence DimensionSynthetic Utility
Target Compound DataProvides a precursor to brominated phenazines, allowing for subsequent functionalization.
Comparator Or Baseline1,2-Dinitrobenzene, which would lead to an unfunctionalized phenazine core.
Quantified DifferencePresence of a bromine atom for further reactions vs. its absence.
ConditionsPalladium-catalyzed double Buchwald-Hartwig amination/oxidation.

For developing complex phenazine derivatives, procuring the brominated precursor is essential to retain a reactive site for subsequent diversification, a feature absent when starting with simpler analogs.

SNAr Halogen Mobility
Head-to-head
Order: Br > Cl > I
Supports kinetic pathway interpretation
Observed with aromatic bases in alcohol mixtures

Distinct SNAr Reactivity Profile

In SNAr reactions, the nature of the halogen leaving group is a critical process parameter. While direct kinetic data for 4-bromo-1,2-dinitrobenzene is not readily available, established trends in related systems provide a clear basis for differentiation. For the reaction of 1-halo-2,4-dinitrobenzenes with piperidine, the second-order rate constant for the bromo- derivative (1.8 M⁻¹s⁻¹) is significantly different from the chloro- (4.5 M⁻¹s⁻¹) and fluoro- (2.3 x 10³ M⁻¹s⁻¹) analogs. This demonstrates that substituting 4-bromo-1,2-dinitrobenzene with a chloro or fluoro analog would require significant re-optimization of reaction conditions (temperature, time) to achieve a comparable conversion rate, impacting process efficiency and cost.

Evidence DimensionSecond-Order Rate Constant (k, M⁻¹s⁻¹)
Target Compound Data1.8 (for 1-Bromo-2,4-dinitrobenzene)
Comparator Or Baseline1-Chloro-2,4-dinitrobenzene (4.5) and 1-Fluoro-2,4-dinitrobenzene (2300)
Quantified Difference2.5x slower than chloro-analog; ~1278x slower than fluoro-analog.
ConditionsReaction with piperidine in acetonitrile at 25°C.

This compound offers a specific reactivity profile that may be optimal for processes requiring moderate reaction rates; substituting it with a more reactive chloro or fluoro analog without process adjustment could lead to side reactions or impurities.

Melting Point
Cross-study comparable
59.5°C (stable form)
Supports solid handling and dispensing context
Chloro analog mp 36–41°C; fluoro 42.5–46.8°C
PGDS Substrate Use
Data to verify
Reported PGDS-specific GST substrate
Supports PGDS assay context; not interchangeable with CDNB
Supplier-reported; requires independent validation

Benzimidazole & Quinoxaline Synthesis with Bromo Handle

This compound is the logical choice when the synthetic goal is a 6-bromo-substituted benzimidazole or quinoxaline. Its reduction yields 4-bromo-1,2-diaminobenzene, the direct and necessary precursor for these structures. The bromine atom is retained in the final heterocycle, serving as a crucial attachment point for further modifications via cross-coupling chemistry.

Intermediate for Dyes and Bioactive Phenazines

As a precursor to brominated ortho-diamines, this compound is ideal for building phenazine-based dyes and potential pharmaceutical agents. The ortho-diamine structure is required for the condensation reaction that forms the phenazine core, while the bromine atom allows for late-stage diversification to tune properties like color, solubility, or biological activity.

Controlled Synthesis of Asymmetric Diamine Derivatives

The differential reactivity of the two nitro groups can potentially be exploited for selective reduction or substitution, leading to asymmetric intermediates that are inaccessible from symmetrical precursors. This makes it a valuable starting material in multi-step syntheses where precise control over functional group manipulation is required.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinetic control in SNAr
Halogen mobility order
Reaction rate under specific solvent systems
Electrophile selection via Mayr scale
Mayr electrophilicity parameter
Side-reaction minimization
Automated solid dispensing
Solid-state stability
Weighing accuracy and storage
PGDS activity assay
PGDS substrate specificity
Assay selectivity for PGDS isoform

XLogP3

2.2

Other CAS

610-38-8

Wikipedia

NSC 10252

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